Methyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
The compound features a 1,2-dihydroquinoline core substituted with a chlorine atom at position 8, a 2-fluorobenzylamino group at position 4, and a methyl ester at position 2. These structural elements contribute to its physicochemical properties, including lipophilicity (logP ~3.0–3.1) and hydrogen-bonding capacity (polar surface area ~64 Ų), which are critical for bioavailability and target interactions .
Properties
IUPAC Name |
methyl 8-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-25-18(24)14-16(21-9-10-5-2-3-8-13(10)20)11-6-4-7-12(19)15(11)22-17(14)23/h2-8H,9H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKGHUQCFCRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (referred to as Compound X) is a derivative of the 8-hydroxyquinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a unique structure that includes a chloro group, a fluorobenzyl moiety, and a dihydroquinoline core. The presence of these functional groups is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential of Compound X as an anticancer agent. It has been shown to inhibit the Murine Double Minute 2 (MDM2) protein, which is known for its role in cancer cell proliferation. In vitro assays demonstrated that Compound X exhibits a potent binding affinity to MDM2 with an inhibition constant () below 1 nM, leading to significant tumor regression in murine models .
| Study | Activity | IC50 | Mechanism |
|---|---|---|---|
| Study A | MDM2 Inhibition | <1 nM | Induction of p53 pathway |
| Study B | Cytotoxicity | 10 µM | Apoptosis induction in cancer cells |
Antimicrobial Activity
Compound X also exhibits antimicrobial properties. Research indicates that derivatives of 8-hydroxyquinoline can act against various pathogens, including bacteria and fungi. The mechanism involves chelation of metal ions essential for microbial growth .
The biological activity of Compound X can be attributed to several mechanisms:
- MDM2 Inhibition : By binding to MDM2, Compound X stabilizes the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.
- Metal Chelation : Similar to other quinoline derivatives, it may chelate metal ions such as iron and zinc, disrupting essential biochemical pathways in microbes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects against cancerous and microbial cells .
Case Study 1: Cancer Treatment
In a preclinical study involving human cancer cell lines, Compound X demonstrated significant cytotoxicity with an IC50 value of approximately 10 µM. The study reported that treatment with Compound X led to apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of Compound X against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 20 µg/mL, indicating strong antibacterial properties. The study concluded that Compound X could serve as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
The compound is noted for its diverse biological activities, particularly as an anticancer agent and an antimicrobial compound.
Anticancer Applications
Recent studies have shown that Methyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits significant anticancer properties through various mechanisms:
-
Inhibition of MDM2 Protein : The compound binds to the Murine Double Minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. This interaction leads to the stabilization of p53, promoting apoptosis in cancer cells.
Study Activity IC50 Mechanism Study A MDM2 Inhibition <1 nM Induction of p53 pathway Study B Cytotoxicity 10 µM Apoptosis induction in cancer cells -
Mechanisms of Action :
- MDM2 Inhibition : Stabilizes p53 leading to cell cycle arrest.
- Reactive Oxygen Species Generation : Induces oxidative stress in cancer cells.
Case Study 1: Cancer Treatment
A preclinical study involving human cancer cell lines demonstrated that treatment with the compound resulted in significant cytotoxicity with an IC50 value around 10 µM. The apoptosis was mediated via the mitochondrial pathway, characterized by increased cytochrome c levels and caspase activation.
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent, exhibiting activity against various pathogens through mechanisms such as metal ion chelation.
-
Antimicrobial Activity :
- Effective against bacteria like Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) ranged from 5 µg/mL to 20 µg/mL.
Pathogen MIC (µg/mL) Staphylococcus aureus 5 - 10 Escherichia coli 15 - 20
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of the compound, it was found to effectively inhibit growth in both gram-positive and gram-negative bacteria. The results indicated that this compound could serve as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity : The 2-fluorobenzyl group in the target compound introduces electronegativity and steric bulk, whereas the indole-containing analog adds aromaticity and hydrogen-bonding capacity via the indole NH. The methylsulfanyl group in may improve metabolic stability compared to halogens .
Chloro Position: The 8-chloro substitution in the target compound and vs. 7-chloro in could alter electronic distribution and steric interactions at the quinoline core, influencing binding to biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of methyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate?
- Methodological Answer : A multistep synthesis is typically employed, starting with halogenated benzoic acid derivatives. For example, intermediates like 3-chloro-2,4,5-trifluorobenzoic acid (prepared via diazotization and chlorination using NaNO₂ and CuCl₂/HCl ) can be functionalized with 2-fluorobenzylamine. Cyclization under acidic or basic conditions (e.g., using toluene or acetic acid as solvents) yields the quinoline core. Esterification with methanol or methyl chloroformate finalizes the carboxylate group. Optimization of reaction parameters (e.g., temperature, stoichiometry) is critical to minimize side products like dehalogenated by-products .
Q. How can the crystal structure and intermolecular interactions of this compound be characterized?
- Methodological Answer : X-ray crystallography is the gold standard. The compound’s planar quinoline ring and substituent orientations (e.g., dihedral angles between the carboxylate and benzyl groups) can be resolved. Hydrogen-bonding patterns (e.g., O–H⋯O dimers in carboxylic acid intermediates ) and π-π stacking interactions should be analyzed. For non-crystalline samples, NMR (¹H/¹³C/¹⁹F), IR (C=O, N–H stretches), and HRMS provide complementary structural validation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Given structural similarity to fluoroquinolones, test antibacterial activity via broth microdilution (MIC determination against Gram-positive/negative strains). For anticancer potential, use MTT assays on cancer cell lines (e.g., breast or lung). Include controls like ciprofloxacin or doxorubicin. Ensure solubility in DMSO/PBS and assess cytotoxicity on non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs with modifications at key positions:
- C-8 chloro : Replace with F, Br, or H to assess halogen dependence.
- 2-fluorobenzylamino : Test substituents (e.g., CF₃, OCH₃) or alternative aryl groups.
- Ester group : Compare methyl, ethyl, or tert-butyl esters for hydrolysis stability.
Evaluate changes in bioactivity and physicochemical properties (e.g., logP via HPLC ). Computational docking (using AutoDock Vina) against targets like DNA gyrase or topoisomerase IV can rationalize SAR .
Q. What strategies mitigate synthetic challenges, such as low yields or by-product formation?
- Methodological Answer :
- By-product suppression : Use scavengers (e.g., molecular sieves for water-sensitive steps) or optimize reaction pH (e.g., controlled HCl addition in diazotization ).
- Yield improvement : Employ microwave-assisted synthesis for faster cyclization or switch to greener solvents (e.g., ethanol instead of toluene).
- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (toluene/ethanol) .
Q. How can impurities or degradation products be identified and quantified?
- Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to detect trace impurities. Degradation studies (acid/base/oxidative stress) coupled with HRMS fragmentation profiles identify labile groups (e.g., ester hydrolysis). Quantify via HPLC-UV at λ = 254 nm .
Q. What computational tools predict its pharmacokinetic properties or metabolic pathways?
- Methodological Answer : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 metabolism. For metabolism prediction, employ GLORYx for phase I/II transformations (e.g., ester hydrolysis or glucuronidation). MD simulations (GROMACS) assess binding stability to serum albumin .
Q. How does the compound’s lipophilicity impact its cellular uptake and efficacy?
- Methodological Answer : Determine experimental logP via shake-flask (octanol/water) or HPLC-derived log k values . Correlate with cellular uptake measured via intracellular concentration assays (LC-MS/MS) in target cells. Modify lipophilicity by introducing polar groups (e.g., -OH, -COOH) or PEGylation .
Q. What in vivo models are appropriate for preclinical evaluation?
- Methodological Answer : For antibacterial studies, use murine thigh infection models with S. aureus or E. coli. For anticancer testing, employ xenograft models (e.g., MDA-MB-231 breast cancer). Monitor pharmacokinetics (plasma half-life via LC-MS/MS) and toxicity (histopathology, liver/kidney function) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
